Tropatepine

Catalog No.
S616286
CAS No.
27574-24-9
M.F
C22H23NS
M. Wt
333.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropatepine

Tropatepine is the required standard for isolating muscarinic mechanisms without dopaminergic artifacts. Unlike benztropine, its weak DAT inhibition (IC50 ~5-10 µM) ensures measured effects reflect pure M1/M2 antagonism.

  • Reduces haloperidol-induced catalepsy by 50-80% (0.5-3 mg/kg) as a cholinergic brake-release positive control.
  • Reverses oxotremorine-induced sinistrotorsion with ED50 0.2-0.5 mg/kg, ideal for antimuscarinic benchmarking.
  • Supplied as a high-purity reference standard, in stock for immediate research use.

CAS Number

27574-24-9

Product Name

Tropatepine

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C22H23NS

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3

InChI Key

JOQKFRLFXDPXHX-UHFFFAOYSA-N

Synonyms

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane, Lepticur, tropatepine

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Tropatepine is a dibenzothiepine.
Tropatepine has been used in France for its antiparkinsons activities.

Purity

≥98%

Package Size

10 mg, 25 mg

Tropatepine is a dibenzothiepin-derived anticholinergic and antiparkinsonian agent, structurally characterized as a tropane derivative (3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane). In pharmacological and neurochemical research, it is primarily procured as a central muscarinic receptor antagonist (M1 > M2/M4) that effectively reduces striatal cholinergic tone . Unlike precision dopaminergic modulators, Tropatepine operates via a 'cholinergic brake release' mechanism, restoring the dopamine-acetylcholine balance in the indirect pathway . It is highly valued in laboratory settings for its high central nervous system penetrance and its established efficacy in reversing neuroleptic-induced extrapyramidal symptoms and oxotremorine-induced toxicity in rodent models . For procurement professionals and assay developers, Tropatepine represents a critical reference standard for muscarinic-dominant neuromodulation with a specific, quantifiable secondary pharmacological profile.

Research Fit

Muscarinic receptor pathway studies — Reported M1/M2 antagonist profile supports cholinergic signaling research.
EPS symptom model research — Documented differentiation in neuroleptic-induced extrapyramidal syndrome endpoints.
Weak dopamine transporter interaction — May reduce dopaminergic confounding in muscarinic studies compared to benztropine-class agents.

Generic substitution of Tropatepine with more common anticholinergics like benztropine or trihexyphenidyl fundamentally alters the neurochemical baseline of experimental models [1]. While benztropine shares the tropane core, it acts as a potent dopamine reuptake inhibitor (DAT Ki ~100 nM), introducing significant direct dopaminergic stimulation alongside its anticholinergic effects. In contrast, Tropatepine's unique dibenzothiepin structure confers only weak dopamine reuptake blockade (IC50 ~5–10 µM), ensuring that the observed pharmacological effects are predominantly driven by muscarinic antagonism rather than DAT inhibition . Furthermore, Tropatepine exhibits weak 5-HT2 antagonism, a feature absent in simpler analogs like trihexyphenidyl. Substituting Tropatepine with benztropine in striatal balance assays will therefore heavily confound data with unwanted dopaminergic artifacts, making Tropatepine the strict requirement for isolating pure cholinergic brake-release mechanisms.

Substitution Risk

Receptor subtype selectivity profiles differ
Muscarinic M1/M2 affinity and off-target binding patterns vary across anticholinergic antiparkinsonian agents, limiting class-level assumptions.
Pharmacokinetic half-life mismatch
Prolonged elimination half-life of tropatepine contrasts with shorter-acting alternatives; direct substitution may alter exposure and dosing model interpretation.
Ancillary dopaminergic activity not conserved
Weak dopamine uptake inhibition differs from potent DAT inhibition in benztropine, which may change pathway response endpoints in comparative assays.

M1/M2 Muscarinic Receptor Affinity

In vitro binding assays using rat brain membranes demonstrate that Tropatepine acts as a potent muscarinic receptor antagonist, exhibiting a Ki of ~10–40 nM at M1/M2 receptors . While highly effective, this affinity is slightly lower than that of the ultra-potent comparator benztropine (Ki < 1 nM for M1), providing a broader, more manageable therapeutic window for dose-response modeling without inducing immediate severe peripheral anticholinergic toxicity [1].

Evidence DimensionM1/M2 Receptor Binding Affinity (Ki)
Target Compound DataKi ~10–40 nM
Comparator Or BaselineBenztropine (Ki ~0.5–1.0 nM)
Quantified DifferenceTropatepine exhibits ~10 to 40-fold lower binding affinity, preventing ultra-high-affinity saturation.
ConditionsIn vitro rat brain membrane radioligand binding assay

Procuring Tropatepine allows researchers to achieve effective central muscarinic blockade while maintaining a wider, more tunable dosing range compared to ultra-potent analogs.

EPS Symptom Comparison
Reported
Reported better response on akathisia and dyskinetic movements vs other antiparkinson drugs
Supports EPS model endpoint differentiation
218-patient study; qualitative report; comparator identities not specified

DAT Inhibition Profile

Tropatepine provides only weak dopamine uptake inhibition, with an IC50 of ~5–10 µM . This is in stark contrast to benztropine, which is a potent DAT inhibitor (Ki ~100 nM). This >50-fold difference means Tropatepine does not trigger the profound direct dopaminergic stimulation seen with benztropine, allowing it to function as a much cleaner 'cholinergic brake release' agent .

Evidence DimensionDopamine Uptake Inhibition (IC50)
Target Compound DataIC50 ~5–10 µM
Comparator Or BaselineBenztropine (Ki ~100 nM / sub-micromolar IC50)
Quantified Difference>50-fold weaker DAT inhibition for Tropatepine.
ConditionsIn vitro dopamine reuptake assay

Crucial for behavioral and neurochemical assays where researchers must isolate muscarinic effects without confounding the model with strong direct dopaminergic reuptake blockade.

Elimination Half-Life
Cross-study
~40 h (1.7–12× longer than trihexyphenidyl, benztropine, biperiden, procyclidine)
Supports sustained exposure model design
Healthy volunteer data; cross-study comparison, source quality varies

Haloperidol-Induced Catalepsy Reversal

In rodent models of neuroleptic-induced extrapyramidal symptoms, acute intraperitoneal administration of Tropatepine at 0.5–3 mg/kg reduces haloperidol-induced catalepsy by ~50–80% . This provides a highly reproducible, quantitative benchmark for its CNS penetrance and functional anti-parkinsonian efficacy compared to untreated haloperidol baselines .

Evidence DimensionReduction in Haloperidol-Induced Catalepsy
Target Compound Data50–80% reduction at 0.5–3 mg/kg (i.p.)
Comparator Or BaselineHaloperidol-treated baseline (0% reduction)
Quantified Difference50-80% absolute improvement in locomotor suppression and catalepsy scores.
ConditionsRodent model, acute i.p. dosing

Provides a validated, predictable dosing range (0.5-3 mg/kg) for procurement planning in preclinical extrapyramidal syndrome (EPS) modeling.

M1 Receptor Affinity
Class-level
Ki 10–40 nM (rat brain) — 2–100× higher Ki than trihexyphenidyl, benztropine, biperiden, procyclidine
Indicates moderate muscarinic antagonist profile
Different assay conditions across studies; class-level inference

Oxotremorine-Induced Toxicity Protection

Tropatepine demonstrates high potency in protecting against oxotremorine-induced sinistrotorsion syndrome in guinea pigs, achieving an ED50 of 0.2-0.5 mg/kg . This sub-milligram effective dose highlights its strong central antimuscarinic activity and provides a precise quantitative metric for formulation and assay design when evaluating cholinergic toxicity countermeasures .

Evidence DimensionEffective Dose (ED50) for Sinistrotorsion Protection
Target Compound DataED50 = 0.2-0.5 mg/kg
Comparator Or BaselineOxotremorine-induced toxicity baseline
Quantified DifferenceComplete protection achieved at sub-1 mg/kg dosing.
ConditionsGuinea pig oxotremorine sinistrotorsion model

Ensures researchers can rely on a highly potent, low-dose standard for validating cholinergic toxicity models and screening novel antimuscarinic candidates.

Dopamine Uptake Inhibition
Class-level
IC50 ~5–10 µM; 31–62× less potent than benztropine at DAT
Supports reduced dopaminergic confounding in cholinergic studies
In vitro uptake assays; ancillary activity differentiation only

EPS Positive Control Model

Due to its reliable 50-80% reduction of haloperidol-induced catalepsy at 0.5-3 mg/kg, Tropatepine is the optimal positive control for rodent models of neuroleptic-induced EPS . It allows researchers to benchmark new atypical antipsychotics or anti-parkinsonian agents against a classic 'cholinergic brake release' mechanism.

Striatal Dopamine-Acetylcholine Balance

In neurochemical studies requiring the isolation of muscarinic antagonism from direct dopamine reuptake inhibition, Tropatepine is preferred over benztropine. Its weak DAT IC50 (~5-10 µM) ensures that the observed restoration of the indirect pathway is driven by M1/M2 blockade rather than confounding dopaminergic stimulation [1].

Cholinergic Toxicity Countermeasure Screening

With a highly specific ED50 of 0.2-0.5 mg/kg against oxotremorine-induced sinistrotorsion, Tropatepine serves as a precise, low-dose reference standard for evaluating the efficacy of novel antimuscarinic compounds in counteracting severe cholinergic toxicity in vivo .

Application Fit Matrix

Application
Selection Property
Validation Focus
EPS symptom model studies (akathisia, dyskinesia)
Reported EPS symptom differentiation
Akathisia and dyskinesia endpoint review
Sustained exposure PK model studies
Extended half-life PK profile
Plasma concentration-time model validation
Cholinergic signaling with moderate receptor blockade
Moderate M1/M2 affinity and weak DAT activity
Muscarinic vs. dopaminergic contribution interpretation
Anticholinergic comparator reference standard
Cross-study comparative binding and PK data
Binding affinity and PK benchmark review

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

333.15512091 Da

Monoisotopic Mass

333.15512091 Da

Heavy Atom Count

24

UNII

C27HY5RFU5

Other CAS

27574-24-9

Wikipedia

Tropatepine
Lambert A, dachary JM, Marie C, Oules J, Pagot R, Sales M, Vauterin C: [A new synthetic antiparkinsonian drug, tropatepine hydrochloride in extrapyramidal syndromes induced by neuroleptics]. Encephale. 1976;2(2):115-21. [PMID:776591]

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